molecular formula C15H23NO4 B1140043 Methyl (3S)-2-(benzylamino)-3-hydroxy-2-(hydroxymethyl)-4-methylpentanoate CAS No. 145451-91-8

Methyl (3S)-2-(benzylamino)-3-hydroxy-2-(hydroxymethyl)-4-methylpentanoate

Cat. No.: B1140043
CAS No.: 145451-91-8
M. Wt: 281.35 g/mol
InChI Key: YVDOZNHDZMCBLR-DZGCQCFKSA-N
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Description

Methyl (3S)-2-(benzylamino)-3-hydroxy-2-(hydroxymethyl)-4-methylpentanoate is a complex organic compound with a unique structure that includes a benzylamino group, a hydroxyl group, and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3S)-2-(benzylamino)-3-hydroxy-2-(hydroxymethyl)-4-methylpentanoate typically involves multiple steps, starting from simpler organic molecules. One common method involves the protection of functional groups, followed by selective reactions to introduce the benzylamino and hydroxyl groups. The final step often includes esterification to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer more efficient, versatile, and sustainable processes compared to traditional batch methods . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-2-(benzylamino)-3-hydroxy-2-(hydroxymethyl)-4-methylpentanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the ester group can produce the corresponding alcohol.

Scientific Research Applications

Methyl (3S)-2-(benzylamino)-3-hydroxy-2-(hydroxymethyl)-4-methylpentanoate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl (3S)-2-(benzylamino)-3-hydroxy-2-(hydroxymethyl)-4-methylpentanoate exerts its effects involves interactions with specific molecular targets. The benzylamino group can interact with enzymes or receptors, while the hydroxyl and ester groups may participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

145451-91-8

Molecular Formula

C15H23NO4

Molecular Weight

281.35 g/mol

IUPAC Name

methyl (2R,3S)-2-(benzylamino)-3-hydroxy-2-(hydroxymethyl)-4-methylpentanoate

InChI

InChI=1S/C15H23NO4/c1-11(2)13(18)15(10-17,14(19)20-3)16-9-12-7-5-4-6-8-12/h4-8,11,13,16-18H,9-10H2,1-3H3/t13-,15+/m0/s1

InChI Key

YVDOZNHDZMCBLR-DZGCQCFKSA-N

SMILES

CC(C)C(C(CO)(C(=O)OC)NCC1=CC=CC=C1)O

Isomeric SMILES

CC(C)[C@@H]([C@](CO)(C(=O)OC)NCC1=CC=CC=C1)O

Canonical SMILES

CC(C)C(C(CO)(C(=O)OC)NCC1=CC=CC=C1)O

Synonyms

(3S)-3-Hydroxy-2-(hydroxymethyl)-N-(phenylmethyl)-D-leucine Methyl Ester; 

Origin of Product

United States

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